molecular formula C16H16 B14698401 1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene CAS No. 22057-87-0

1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene

Cat. No.: B14698401
CAS No.: 22057-87-0
M. Wt: 208.30 g/mol
InChI Key: DCKUVDFWSQATFG-UHFFFAOYSA-N
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Description

1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene is an organic compound with the molecular formula C16H16 It is a derivative of benzene, featuring a methyl group and a 4-methylphenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final substituted product. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(1-methylethenyl)benzene: Similar structure but with different substituents.

    1-Methyl-4-(1-methylethenyl)benzene: Positional isomer with the substituents in different positions.

    1-Methyl-3-[(4-methylphenyl)methyl]benzene: Similar structure with a different alkyl group.

Uniqueness

1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene is unique due to its specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

22057-87-0

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

1-methyl-3-[1-(4-methylphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16/c1-12-7-9-15(10-8-12)14(3)16-6-4-5-13(2)11-16/h4-11H,3H2,1-2H3

InChI Key

DCKUVDFWSQATFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=CC(=C2)C

Origin of Product

United States

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